molecular formula C5H7N B154658 2-Ethylacrylonitrile CAS No. 1647-11-6

2-Ethylacrylonitrile

Cat. No.: B154658
CAS No.: 1647-11-6
M. Wt: 81.12 g/mol
InChI Key: TVONJMOVBKMLOM-UHFFFAOYSA-N
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Description

2-Ethylacrylonitrile: is an organic compound with the molecular formula C5H7N . It is a nitrile derivative of acrylonitrile, characterized by the presence of an ethyl group attached to the acrylonitrile backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Ethylacrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Safety and Hazards

Acrylonitrile, a related compound, is a toxic, colorless to pale-yellow liquid that is harmful to the eyes, skin, lungs, and nervous system . It may cause cancer . Workers may be harmed from exposure to acrylonitrile .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 2-Ethylacrylonitrile contains a total of 12 bonds; 5 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) . These structural features may influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can form under conditions of radical initiation in the presence of a reversible chain transfer agent . This suggests that this compound could potentially interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models . Future studies could provide valuable insights into the threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that acrylonitrile, a similar compound, is metabolized by an oxidative pathway via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . It is possible that this compound could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylacrylonitrile can be synthesized through several methods. One common method involves the reaction of ethyl bromide with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic ammoxidation of propylene. This process uses a catalyst, such as bismuth molybdate, to convert propylene, ammonia, and oxygen into this compound. The reaction is carried out at high temperatures and pressures to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium ethoxide or other strong bases facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Comparison with Similar Compounds

    Acrylonitrile: Similar in structure but lacks the ethyl group.

    Methacrylonitrile: Contains a methyl group instead of an ethyl group.

    Propionitrile: A simpler nitrile compound with a shorter carbon chain.

Uniqueness: 2-Ethylacrylonitrile is unique due to the presence of the ethyl group, which imparts different reactivity and properties compared to other nitrile compounds. This makes it valuable in specific synthetic applications where the ethyl group plays a crucial role.

Properties

IUPAC Name

2-methylidenebutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVONJMOVBKMLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-11-6
Record name 2-Ethylacrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLACRYLONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7302D17F4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethacrylonitrile in the production of nitrile rubber?

A1: Ethacrylonitrile, alongside other α, β-unsaturated nitriles like acrylonitrile and methacrylonitrile, can be used as a monomer in the production of nitrile rubber []. Nitrile rubber is a copolymer typically synthesized from α, β-unsaturated nitriles and conjugated dienes such as butadiene []. The specific properties of the resulting nitrile rubber, like its flexibility, oil resistance, and gas permeability, can be tailored by adjusting the type and ratio of monomers used in the polymerization process.

Q2: How does the inclusion of Ethacrylonitrile in the synthesis potentially impact the properties of the final nitrile rubber compared to using only acrylonitrile?

A2: While the provided research [] doesn't directly compare the properties of nitrile rubbers produced with Ethacrylonitrile versus acrylonitrile, we can make some inferences based on the chemical structures. The presence of the ethyl group in Ethacrylonitrile, compared to just a hydrogen in acrylonitrile, might influence the polymer chain packing and flexibility. This could potentially lead to differences in properties such as glass transition temperature, elasticity, and gas permeability compared to a nitrile rubber made solely with acrylonitrile. Further research is needed to confirm these potential differences.

Q3: The research mentions a focus on reducing volatile components in nitrile rubber. How does the choice of monomers like Ethacrylonitrile play a role in this?

A3: The research highlights the importance of minimizing volatile components in nitrile rubber to achieve desired material properties []. While the direct impact of Ethacrylonitrile on volatile emissions isn't specified, the overall monomer composition and polymerization conditions are crucial factors influencing the presence of residual monomers or other volatile byproducts in the final rubber. Controlling the polymerization process and optimizing reaction parameters are essential for minimizing volatile components, regardless of the specific monomers used, including Ethacrylonitrile.

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